Glucovanillin -

Glucovanillin

Catalog Number: EVT-7893940
CAS Number:
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucovanillin is a glycosylated derivative of vanillin, a compound derived from vanilla beans. It is characterized by the presence of a glucose molecule attached to the vanillin structure, which enhances its solubility and bioactivity. This compound plays a significant role in the flavoring and fragrance industries, as well as in scientific research due to its potential health benefits.

Source

Glucovanillin is primarily extracted from vanilla beans, specifically from Vanilla planifolia. During the curing process of vanilla beans, glucovanillin is formed and subsequently hydrolyzed by enzymes such as beta-D-glucosidase produced by colonizing microorganisms like Bacillus species . The enzymatic activity facilitates the release of vanillin, which contributes to the characteristic flavor of vanilla products.

Classification

Glucovanillin belongs to the class of compounds known as glycosides, specifically phenolic glycosides. It is classified under the broader category of flavonoids due to its structural characteristics and biological activities.

Synthesis Analysis

Methods

Glucovanillin can be synthesized through various methods, including enzymatic and chemical approaches. One notable method involves the enzymatic glycosylation of vanillin using specific glycosyltransferases that facilitate the transfer of glucose to vanillin, forming glucovanillin .

Another method includes chemical synthesis, where vanillin is reacted with glucose in the presence of acid catalysts. This process requires careful control of reaction conditions to optimize yield and purity.

Technical Details

  • Enzymatic Synthesis: Utilizes enzymes such as beta-D-glucosidase to catalyze the reaction between glucose and vanillin.
  • Chemical Synthesis: Involves acid-catalyzed reactions under controlled temperatures and pH levels to ensure effective glycosylation.
Molecular Structure Analysis

Structure

Glucovanillin has a molecular formula of C13H16O7C_{13}H_{16}O_7 and a molecular weight of approximately 288.26 g/mol. The structure features a vanillin core (4-hydroxy-3-methoxybenzaldehyde) linked to a glucose moiety via an ether bond.

Data

The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.

Chemical Reactions Analysis

Reactions

Glucovanillin undergoes hydrolysis in aqueous environments, particularly in the presence of beta-D-glucosidase, leading to the formation of vanillin and glucose. This reaction is crucial for flavor development in vanilla products .

Technical Details

  • Hydrolysis Reaction:
    Glucovanillin+H2O D glucosidaseVanillin+Glucose\text{Glucovanillin}+\text{H}_2\text{O}\xrightarrow{\text{ D glucosidase}}\text{Vanillin}+\text{Glucose}

The reaction conditions (temperature, pH) significantly influence the rate and extent of hydrolysis.

Mechanism of Action

Process

The mechanism by which glucovanillin exerts its effects involves its conversion into vanillin upon hydrolysis. Vanillin possesses various biological activities, including antioxidant properties and potential antimicrobial effects against multidrug-resistant pathogens .

Data

Research indicates that derivatives of glucovanillin exhibit antibacterial properties, with minimum inhibitory concentrations ranging from 128-256 μg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water due to its glycosylated nature
  • Melting Point: Approximately 120-125 °C

Chemical Properties

  • pH Stability: Stable in neutral pH but may hydrolyze under acidic or basic conditions.
  • Reactivity: Sensitive to heat; prolonged exposure can lead to degradation.

Relevant data on glucovanillin's stability and reactivity are essential for its application in food products and pharmaceuticals.

Applications

Scientific Uses

Glucovanillin has garnered attention for its potential applications in various fields:

  • Food Industry: Used as a flavoring agent due to its sweet taste and aroma.
  • Pharmaceuticals: Investigated for its antimicrobial properties against resistant bacterial strains.
  • Cosmetics: Employed in formulations for its fragrance and potential skin benefits.

Properties

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-MBJXGIAVSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

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